molecular formula C11H7F2NO3 B13692565 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13692565
M. Wt: 239.17 g/mol
InChI Key: OXNIMTCSKHEKTF-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that contains both fluorine and oxazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2,5-difluorobenzoyl chloride can react with an amide under basic conditions to form the oxazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the oxazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity, providing insights into the design of more effective drugs.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound more effective in its intended role.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluorophenyl)-5-methyloxazole: Lacks the carboxylic acid group, which can affect its reactivity and applications.

    2-(2,5-Difluorophenyl)-4-carboxylic acid:

    2-(2,5-Difluorophenyl)-5-methylthiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring, which can influence its biological activity and chemical stability.

Uniqueness

2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the combination of its fluorinated phenyl ring, oxazole ring, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

OXNIMTCSKHEKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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